molecular formula C11H21NO4 B2808640 (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1931965-01-3

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

Cat. No.: B2808640
CAS No.: 1931965-01-3
M. Wt: 231.292
InChI Key: WTYLEXCGLNFFIN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is a chiral amino acid derivative commonly used in organic synthesis and peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is widely utilized to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino group of (S)-3-aminohexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

    Coupling Reactions: It is often used in peptide coupling reactions, where the Boc-protected amino acid is coupled with other amino acids or peptides using coupling reagents like carbodiimides.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other peptide coupling reagents.

Major Products:

    Deprotection: (S)-3-aminohexanoic acid.

    Coupling: Peptides and peptide derivatives.

Scientific Research Applications

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

    Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

    Material Science: Involved in the synthesis of functionalized materials and polymers.

Comparison with Similar Compounds

    (S)-3-aminohexanoic acid: The unprotected form of the compound.

    (S)-3-((Carbobenzoxy)amino)hexanoic acid: Another protected form with a carbobenzoxy (Cbz) group instead of Boc.

    (S)-3-((Fmoc)amino)hexanoic acid: A protected form with a fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness: (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides excellent protection during synthesis and can be removed under mild acidic conditions, making it a preferred choice in peptide synthesis.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYLEXCGLNFFIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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